molecular formula C9H7ClFN B2959138 2-Chloro-6-fluoro-3-methylphenylacetonitrile CAS No. 261762-94-1

2-Chloro-6-fluoro-3-methylphenylacetonitrile

Cat. No.: B2959138
CAS No.: 261762-94-1
M. Wt: 183.61
InChI Key: ZABHQPCMIZIOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-3-methylphenylacetonitrile is a substituted phenylacetonitrile derivative featuring chloro (Cl), fluoro (F), and methyl (CH₃) groups at positions 2, 6, and 3 of the benzene ring, respectively. Phenylacetonitriles are widely used as intermediates in pharmaceutical and agrochemical synthesis due to their reactivity, particularly in nucleophilic substitution and cyclization reactions .

Properties

IUPAC Name

2-(2-chloro-6-fluoro-3-methylphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN/c1-6-2-3-8(11)7(4-5-12)9(6)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABHQPCMIZIOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methylphenylacetonitrile typically involves the reaction of 2-chloro-6-fluoro-3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with a nitrile group, resulting in the formation of the desired acetonitrile compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

Synthesis and Characteristics

The synthesis of 2-Chloro-6-fluoro-3-methylphenylacetonitrile involves a multi-step process that allows for the introduction of functional groups, enhancing its reactivity and potential applications.

Key structural features:

  • Molecular Formula: The compound's structure includes a chlorine atom, a fluorine atom, and a methyl group attached to a phenyl ring.
  • Molecular Weight: The molecular weight is approximately 227.07 g/mol.
  • Reactivity: The cyano group's presence allows it to participate in various reactions, making it useful in synthetic organic chemistry.

Potential Applications

This compound is a versatile compound with applications in:

  • Pharmaceuticals: It serves as a building block in synthesizing complex molecules with potential therapeutic applications. Studies of its interactions with biological targets can help determine its mechanism of action and therapeutic potential. Initial research focuses on its binding affinity to specific enzymes or receptors and structure-activity relationships to optimize its efficacy.
  • Agrochemicals: The compound can be a component in synthesizing new agrochemicals, contributing to developing more effective crop protection agents.
  • Materials Science: It can be used to create novel materials with specific electronic and optical properties.

Related Research

Other research and applications of related compounds:

  • Allosteric Modulators of GPCRs: 2-chloro-6-fluoro-3-methylphenylboronic acid is used in the development of allosteric modulators of G protein-coupled receptors (GPCRs) for treating central nervous system (CNS) disorders .
  • Antimicrobial Agents: Quinazoline derivatives, which share structural similarities, have shown antibacterial and antifungal effects . Some derivatives exhibit broad-spectrum activity against gram-positive and gram-negative bacteria and fungi .
  • DHFR Inhibitors: Certain quinazolinones are designed and evaluated as dihydrofolate reductase (DHFR) inhibitors, which are crucial in developing cytotoxic agents .
  • RXFP3 Antagonists: Modifications to the phenyl ring, such as adding a methyl group, affect the activity of RXFP3 antagonists, showing the importance of specific substituents in drug design .

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylphenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The nitrile group in the compound can undergo hydrolysis to form carboxylic acids or amides, which can then interact with biological molecules and pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (Cl, F): Enhance electrophilicity of the nitrile group, increasing reactivity in SN2 reactions. The 2-Cl-6-F-3-CH₃ substitution in the target compound may offer steric and electronic advantages over analogs like 5-Cl-2-F-phenylacetonitrile . Methyl vs. Collision Cross-Section (CCS): The 6-Cl-2-F-3-OCH₃ analog () shows CCS values between 129.0–148.7 Ų, suggesting that the target compound (with CH₃ instead of OCH₃) may have a slightly smaller CCS due to reduced molecular volume .
  • Hazards :

    • Chloroacetonitrile () is acutely toxic and hazardous to aquatic life, implying that aryl-substituted analogs like the target compound may require similar precautions .
    • The 3-Fluoro-5-methoxyphenyl analog () mandates cold storage, suggesting thermal instability common to nitriles .

Research Findings and Structural Insights

  • Synthetic Utility : Phenylacetonitriles with halogen substituents are pivotal in Suzuki-Miyaura couplings (e.g., boronic acid derivatives in ) and heterocycle formation . The target compound’s 3-CH₃ group could stabilize intermediates via steric hindrance.
  • Spectroscopic Data Gaps : While provides CCS predictions for a methoxy-substituted analog, experimental data (NMR, IR) for the target compound are absent in the evidence.
  • Patent Landscape: No patents are cited in the evidence for the target compound, highlighting opportunities for novel applications in medicinal chemistry .

Biological Activity

2-Chloro-6-fluoro-3-methylphenylacetonitrile is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8ClF
  • Molecular Weight : Approximately 197.62 g/mol
  • Structure : The compound features a chloro and a fluoro substituent on a methyl-substituted phenyl ring, with a nitrile group, which is significant for its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : 3-methylphenol derivatives.
  • Reagents : Chlorinating agents (e.g., thionyl chloride) and fluorinating agents.
  • Reaction Conditions : Controlled temperatures and solvents to yield the desired product with minimal side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano group allows for diverse chemical reactivity, potentially leading to inhibition or modulation of specific biological pathways.

Case Studies and Research Findings

  • Agrochemical Potential : Preliminary studies indicate that this compound exhibits significant activity against agricultural pests and pathogens, suggesting its potential use in agrochemicals.
  • Pharmacological Studies : Research has shown that compounds similar to this compound possess neuroprotective properties and can act as NMDA receptor antagonists, which are crucial in the treatment of neuropathic pain and neurodegenerative diseases .
  • Toxicological Assessments : Toxicity studies involving animal models have demonstrated that the compound has a moderate safety profile, with an LD50 value indicating a threshold for acute toxicity . Observations included symptoms such as apathy and respiratory distress at higher doses.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into structure-activity relationships (SAR).

Compound NameStructural FeaturesBiological Activity
2-Bromo-6-fluoro-3-methylphenylacetonitrileBromine instead of chlorineHigher potency against certain pests
2-Chloro-4-fluoro-3-methylphenylacetonitrileDifferent substitution patternVaries in receptor binding affinity
2-Chloro-6-fluoro-4-(trifluoromethyl)phenylacetonitrileAdditional trifluoromethyl groupEnhanced lipophilicity, potential for bioactivity

Q & A

Q. What are the recommended spectroscopic methods for characterizing 2-chloro-6-fluoro-3-methylphenylacetonitrile, and how are key functional groups identified?

Methodological Answer:

  • FTIR and Raman Spectroscopy : Assign peaks to specific functional groups. For example:
    • C≡N Stretch : A sharp band near ~2240 cm⁻¹ in FTIR confirms the nitrile group .
    • C-Cl and C-F Stretches : Bands in the 550–750 cm⁻¹ range (FTIR) and 300–500 cm⁻¹ (Raman) distinguish halogen substituents. Compare with DFT-calculated vibrational modes for validation .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons and substituent effects. Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts (e.g., 1H^1H-NMR: δ 7.2–7.8 ppm for fluorinated aromatic protons) .

Q. How can researchers safely handle and store this compound in laboratory settings?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Similar halogenated acetonitriles (e.g., 2-(2-fluoro-5-methoxyphenyl)acetonitrile) are prone to hydrolysis under humid conditions .
  • Safety Protocols : Use fume hoods and PPE (nitrile gloves, lab coats). Toxicity data for analogous compounds (e.g., [劇]III classification in Japanese safety guidelines) suggest acute toxicity via inhalation or dermal exposure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and structural properties of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-311++G** or B3PW91/cc-pVTZ basis sets to model:
    • Electron Density Distribution : Fluorine and chlorine substituents reduce electron density on the benzene ring, altering reactivity in nucleophilic substitution reactions .
    • HOMO-LUMO Gaps : Predict reactivity trends. For example, the electron-withdrawing nitrile group lowers LUMO energy, facilitating electrophilic attack .
  • Validation : Compare computed vibrational frequencies (IR/Raman) and NMR chemical shifts with experimental data to refine computational models .

Q. What crystallographic techniques are suitable for resolving conformational ambiguities in derivatives of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software for structure refinement. For example:
    • Torsion Angles : Analyze the nitrile group’s orientation relative to the aromatic ring (e.g., dihedral angles < 10° suggest planar alignment) .
    • Packing Interactions : Halogen bonding (Cl···N/F) and π-π stacking influence crystal stability. Compare with derivatives like 3-acetyl-6-chloro-2-methylquinolinium perchlorate for intermolecular interaction patterns .
  • High-Resolution Data : Employ synchrotron radiation for twinned crystals or low-resolution datasets .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

  • Error Source Analysis :
    • Spectral Assignments : Re-examine peak overlaps (e.g., C-F vs. C-Cl stretches in IR) using isotopic labeling or deuterated solvents .
    • DFT Limitations : Address basis set incompleteness by testing hybrid functionals (e.g., M06-2X) or including solvent effects implicitly (e.g., PCM model) .
  • Multi-Technique Validation : Cross-validate NMR/IR data with mass spectrometry (e.g., ESI-MS for molecular ion [M+H]⁺) and elemental analysis .

Q. What synthetic strategies optimize yield in the preparation of this compound?

Methodological Answer:

  • Stepwise Halogenation :
    • Chlorination : Use SOCl₂ or PCl₅ on a pre-fluorinated precursor (e.g., 2-fluoro-3-methylphenol) under anhydrous conditions .
    • Cyanation : React with KCN/CuCN in DMF at 80–100°C. Monitor via TLC (silica gel, hexane:EtOAc 8:2) .
  • Yield Optimization : Reduce side reactions (e.g., hydrolysis) by maintaining inert atmospheres (N₂/Ar) and low moisture .

Data Contradiction Analysis

Q. How do steric and electronic effects influence regioselectivity in reactions involving this compound?

Methodological Answer:

  • Steric Maps : Generate using molecular modeling software (e.g., Gaussian). The 3-methyl group creates steric hindrance, favoring meta-substitution in electrophilic reactions .
  • Kinetic vs. Thermodynamic Control : Perform reactions at varying temperatures. Low temperatures (0–25°C) favor kinetic products (e.g., nitrile group directing), while higher temperatures (80°C) shift to thermodynamic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.